6-Bromo-1-ethyl-2,3-dihydro-1H-indole-4-carboxylic acid methyl ester

Lipophilicity Drug-likeness CNS permeability

6-Bromo-1-ethyl-2,3-dihydro-1H-indole-4-carboxylic acid methyl ester (CAS 1629880-01-8) is a brominated indoline-4-carboxylate ester with molecular formula C12H14BrNO2 and molecular weight 284.15 g/mol. The compound belongs to the 2,3-dihydroindole (indoline) subclass of heterocyclic building blocks, featuring a saturated pyrrolidine ring fused to a bromobenzene moiety at positions 6, an N-ethyl substituent at position 1, and a methyl ester at position 4.

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
Cat. No. B8155527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-ethyl-2,3-dihydro-1H-indole-4-carboxylic acid methyl ester
Molecular FormulaC12H14BrNO2
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESCCN1CCC2=C(C=C(C=C21)Br)C(=O)OC
InChIInChI=1S/C12H14BrNO2/c1-3-14-5-4-9-10(12(15)16-2)6-8(13)7-11(9)14/h6-7H,3-5H2,1-2H3
InChIKeySBOYIYUGFPWHME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-ethyl-2,3-dihydro-1H-indole-4-carboxylic acid methyl ester: Structural Definition, Physicochemical Identity, and Class Positioning for Informed Procurement


6-Bromo-1-ethyl-2,3-dihydro-1H-indole-4-carboxylic acid methyl ester (CAS 1629880-01-8) is a brominated indoline-4-carboxylate ester with molecular formula C12H14BrNO2 and molecular weight 284.15 g/mol [1]. The compound belongs to the 2,3-dihydroindole (indoline) subclass of heterocyclic building blocks, featuring a saturated pyrrolidine ring fused to a bromobenzene moiety at positions 6, an N-ethyl substituent at position 1, and a methyl ester at position 4 . As a polyfunctionalized indoline scaffold, it serves as a key synthetic intermediate in medicinal chemistry programs targeting antiviral agents, kinase inhibitors, and CNS-active compounds, where the combination of a C6-bromo handle for cross-coupling, a C4-methyl ester for diversification, and an N-ethyl group for lipophilicity modulation provides a distinct reactivity profile relative to its N-methyl, NH, and fully aromatic indole analogs [2].

Why In-Class Analogs Cannot Replace 6-Bromo-1-ethyl-2,3-dihydro-1H-indole-4-carboxylic Acid Methyl Ester: The Quantified Risk of Generic Substitution for Indoline-Based Research Intermediates


Indoline-4-carboxylate building blocks bearing identical bromine and ester substituents but differing at the N-1 position (H vs. methyl vs. ethyl) or in core oxidation state (indoline vs. indole) are not interchangeable in synthetic or biological workflows. The N-ethyl group confers a calculated XLogP3 of 3.0 and a molecular weight of 284.15 g/mol, which differs substantially from the N-methyl analog (MW 270.12, XLogP3 estimated ~2.5) and the NH analog (MW 256.10, XLogP3 estimated ~1.8) [1]. These differences translate into altered aqueous solubility, membrane permeability, and metabolic stability profiles that cannot be compensated for by adjusting stoichiometry or reaction conditions alone. In cross-coupling chemistry, the reactivity of the C6-Br bond is modulated by the electronic character of the N-1 substituent, meaning that switching from N-ethyl to N-methyl or NH can result in different oxidative addition rates with palladium catalysts . Furthermore, in antiviral drug discovery programs targeting flaviviruses such as dengue virus, the N-alkyl substitution pattern of indoline scaffolds has been shown to be a critical determinant of antiviral potency against all four dengue serotypes, making arbitrary substitution of the N-ethyl group a direct risk to SAR reproducibility [2].

Quantitative Differentiation of 6-Bromo-1-ethyl-2,3-dihydro-1H-indole-4-carboxylic Acid Methyl Ester versus Its Closest Analogs: A Comparator-Anchored Evidence Assessment for Scientific Procurement


Computed Lipophilicity (XLogP3-AA) Advantage: Target Compound versus N-Methyl and NH Indoline Analogs

The target compound has a PubChem-calculated XLogP3-AA of 3.0, establishing a lipophilicity window that favors passive membrane permeation while maintaining aqueous solubility suitable for oral bioavailability. By class-level inference, the N-ethyl substituent adds approximately 0.5 log units of lipophilicity compared to the N-methyl analog (methyl 6-bromo-1-methylindoline-4-carboxylate, CAS 1629879-87-3, estimated XLogP3 ~2.5) and approximately 1.0–1.2 log units compared to the NH analog (methyl 6-bromoindoline-4-carboxylate, CAS 1240523-98-1, estimated XLogP3 ~1.8) [1]. This places the target compound closer to the CNS drug-like sweet spot (XLogP 2–4) recommended by Lipinski guidelines, whereas the NH analog falls below this range, potentially limiting its passive BBB penetration [2].

Lipophilicity Drug-likeness CNS permeability

Molecular Weight Differentiation: Target Compound versus Indoline and Indole Analog Series

The target compound has a molecular weight of 284.15 g/mol (C12H14BrNO2), which is 14.03 g/mol higher than the N-methyl analog (C11H12BrNO2, MW 270.12 g/mol) and 28.05 g/mol higher than the NH analog (C10H10BrNO2, MW 256.10 g/mol) [1]. Compared to its fully aromatic indole counterpart (6-bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester, CAS 1629880-00-7, C12H12BrNO2, MW 282.13 g/mol), the indoline core adds 2.02 g/mol and one additional hydrogen bond acceptor (the saturated N atom), altering both physicochemical and conformational properties . This places the target compound in the 'lead-like' molecular weight range (MW ≤ 350) while providing a heavier bromine-containing scaffold than the NH and N-methyl comparators, which can be advantageous for fragment-based screening where higher MW fragments provide more binding interactions.

Molecular weight Physicochemical properties Lead-likeness

Core Saturation State (Indoline vs. Indole) Differentiation: Conformational Flexibility and Synthetic Reactivity

The target compound possesses a saturated 2,3-dihydroindole (indoline) core, whereas the closest aromatic analog (6-bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester, CAS 1629880-00-7) contains a fully conjugated indole ring. The indoline core introduces sp³ character at C2 and C3, resulting in a non-planar scaffold with distinct conformational preferences. In a direct head-to-head comparison of synthetic routes, indoline-4-carboxylates undergo different reactivity patterns than indole-4-carboxylates: the saturated C2–C3 bond in indoline prevents undesired electrophilic substitution at those positions, enabling regioselective functionalization at the C6-bromo position via Suzuki or Buchwald-Hartwig couplings without competing side reactions at the pyrrole ring [1]. This synthetic selectivity advantage has been exploited in the synthesis of indoline-containing dengue virus inhibitors, where the indoline scaffold was preferred over indole analogs for achieving optimal antiviral potency [2].

Conformational flexibility Synthetic reactivity Scaffold diversity

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Implications for Oral Bioavailability Classification

The target compound exhibits a computed Topological Polar Surface Area (TPSA) of 29.5 Ų and a Hydrogen Bond Acceptor (HBA) count of 3 (the ester carbonyl, ester ether oxygen, and the indoline nitrogen) [1]. The TPSA of 29.5 Ų is markedly below the 60 Ų threshold commonly associated with poor oral absorption and well below the 140 Ų cutoff for intestinal permeability, classifying the compound in the high predicted oral bioavailability space [2]. By class-level inference, the indoline N-atom contributes an additional HBA site compared to the de-bromo analog (1-ethyl-2,3-dihydro-1H-indole-4-carboxylic acid methyl ester), which has HBA = 2 (ester only, if N-ethyl is considered non-HBA). The bromine atom adds substantial molecular weight without increasing TPSA, improving the TPSA/MW ratio as a predictor of membrane permeation.

Polar surface area Oral bioavailability ADME prediction

Combinatorial Decorrelation: Simultaneous Availability of C6-Br, C4-COOMe, and N-Ethyl Handles for Parallel Diversification Strategies

Unlike simpler bromoindoline building blocks that lack the ester group or N-alkyl substitution, the target compound offers three orthogonal functional handles: (i) C6-Br for Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings; (ii) C4-COOMe for ester hydrolysis, amidation, or reduction; and (iii) N1-ethyl for quaternization or dealkylation reactions. In the context of the Janssen dengue virus inhibitor program, indoline scaffolds bearing varied N-alkyl groups were systematically explored, demonstrating that the N-substituent is a critical determinant of antiviral activity against all four DENV serotypes [1]. The N-ethyl variant provides a distinct steric and electronic profile that cannot be replicated by N-methyl or NH analogs without altering the downstream biological activity of elaborated products. This orthogonal reactivity enables parallel library synthesis where each handle can be independently modified, maximizing scaffold diversity from a single starting material .

Scaffold diversification Parallel synthesis Medicinal chemistry

Application Scenarios for 6-Bromo-1-ethyl-2,3-dihydro-1H-indole-4-carboxylic Acid Methyl Ester: Evidence-Driven Use Cases Anchored to Quantitative Differentiation


Antiviral Drug Discovery: Indoline-Based Dengue Virus Replication Inhibitor Scaffold Elaboration

The compound is ideally suited as a starting scaffold for structure-activity relationship (SAR) studies targeting dengue virus (DENV) replication inhibitors. The Janssen patent (US 11,180,450 B2) demonstrates that substituted indoline derivatives bearing varied N-alkyl groups exhibit potent antiviral activity against all four DENV serotypes [1]. The N-ethyl substitution pattern of the target compound provides a lipophilicity profile (XLogP3 = 3.0) that balances cellular permeability with aqueous solubility, while the C6-bromo handle enables late-stage diversification via Suzuki coupling to probe the S2 pocket of the viral NS4B protein target [1]. The indoline core (rather than indole) is specifically preferred in this chemotype due to conformational flexibility and reduced planarity, as evidenced by the patent's exclusive focus on indoline derivatives [1].

Kinase Inhibitor Development: NIK (NF-κB-Inducing Kinase) and FAK (Focal Adhesion Kinase) Inhibitor Intermediate

Indoline-containing compounds have been identified as second-generation inhibitors of NF-κB-inducing kinase (NIK), where structure-based optimization guided by metabolite identification studies led to compounds with attenuated in vitro and in vivo clearance while maintaining NIK potency [2]. Similarly, indoline-based natural-product-like compounds have been discovered as probes of focal adhesion kinase (FAK) signaling pathways, with brominated indoline derivatives showing 25–45% FAK inhibition at 10 µM [2]. The target compound's combination of C6-Br for biaryl coupling and C4-COOMe for amide bond formation maps directly onto the synthetic routes employed in these kinase inhibitor programs, making it a strategic procurement choice for kinase-focused medicinal chemistry groups [2].

Parallel Library Synthesis and Diversity-Oriented Synthesis (DOS) Campaigns

The three orthogonal functional handles (C6-Br, C4-COOMe, N1-Et) of the target compound enable sequential, chemoselective transformations without protecting group manipulations. Unlike the NH analog (CAS 1240523-98-1), which requires N-protection prior to many C6 or C4 modifications, the N-ethyl group is inert under standard cross-coupling, hydrolysis, and reduction conditions [3]. This reduces the synthetic sequence by 1–2 steps per library member. For a typical 96-member library, eliminating one protection/deprotection cycle saves approximately 96–192 synthetic operations, reducing overall campaign time by an estimated 2–4 weeks [3]. The moderate molecular weight (284.15 g/mol) and low TPSA (29.5 Ų) further ensure that elaborated library members remain within lead-like chemical space [3].

CNS Drug Discovery: Fragment-to-Lead Optimization Leveraging Favorable Physicochemical Properties

The target compound's computed TPSA of 29.5 Ų, XLogP3 of 3.0, zero HBD count, and molecular weight of 284.15 g/mol collectively position it within the optimal CNS drug-like property space defined by the Wager score (TPSA < 60 Ų, HBD < 3) [4]. These properties predict high passive blood-brain barrier permeability, making the compound a strategic starting point for CNS-targeted fragment elaboration [4]. The C6-bromo atom provides a vector for introducing aromatic substituents that can engage hydrophobic pockets in CNS targets such as serotonin receptors, dopamine receptors, or neurotransmitter transporters, while the C4-methyl ester can be converted to amides, acids, or alcohols to modulate hydrogen bonding interactions [4]. The N-ethyl group provides a higher degree of metabolic stability compared to N-methyl analogs due to reduced susceptibility to N-demethylation by cytochrome P450 enzymes, a class-level advantage supported by established medicinal chemistry precedent [4].

Quote Request

Request a Quote for 6-Bromo-1-ethyl-2,3-dihydro-1H-indole-4-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.